

# An In-Depth Technical Guide to Ethyl 6-Aminonicotinate (CAS: 39658-41-8)

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Compound of Interest	
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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 6-aminonicotinate**, a pivotal pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural motif, featuring an amino group and an ethyl ester on a pyridine core, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications in medicinal chemistry and agrochemical research. Particular emphasis is placed on its role as a key pharmacophore in the development of novel therapeutics, including P2Y12 receptor antagonists for antithrombotic therapy.

## Introduction: The Strategic Importance of Ethyl 6-Aminonicotinate

**Ethyl 6-aminonicotinate** (also known as ethyl 6-aminopyridine-3-carboxylate) is a compound of significant interest in organic synthesis and medicinal chemistry. The strategic placement of a nucleophilic amino group and an electrophilic ester functionality on an electron-deficient pyridine ring makes it a highly valuable scaffold. This arrangement allows for selective modifications at three key positions: the amino group, the ester, and the pyridine ring itself. This versatility has been exploited in the synthesis of complex molecules with diverse biological activities, ranging from kinase inhibitors to antithrombotic agents.<sup>[1][2]</sup> This guide aims to provide a detailed technical overview for researchers leveraging this important molecule in their synthetic and drug discovery endeavors.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Ethyl 6-Aminonicotinate** is essential for its effective use in research and development. These properties are summarized in the table below.<sup>[2][3][4][5]</sup>

Property	Value	Reference
CAS Number	39658-41-8	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	166.18 g/mol	[3][4]
Appearance	Off-white to light brown solid	[4]
Melting Point	145-147 °C	[3]
Boiling Point	314.7 ± 22.0 °C (Predicted)	[4]
Density	1.192 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	4.88 ± 0.13 (Predicted)	[4]
InChI Key	FIKVWPJKNMTBBD-UHFFFAOYSA-N	[5]
SMILES	CCOC(=O)c1cc(N)nc(c1)	

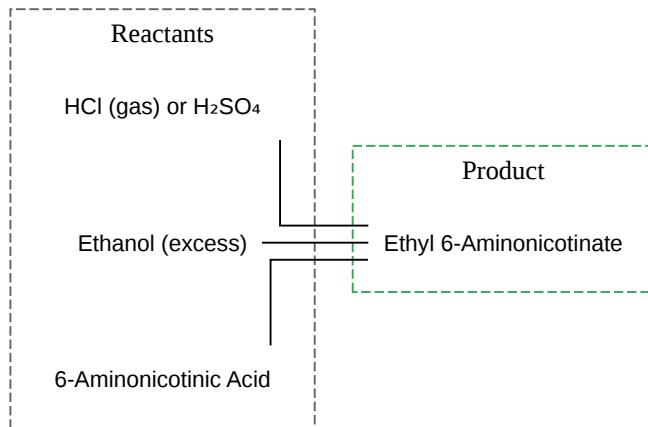
## Synthesis of Ethyl 6-Aminonicotinate

The synthesis of **Ethyl 6-Aminonicotinate** can be achieved through several routes. The most common and direct method is the Fischer esterification of 6-aminonicotinic acid. An alternative approach involves the nucleophilic substitution of a leaving group on the pyridine ring.

### Fischer Esterification of 6-Aminonicotinic Acid

This classical method involves the reaction of 6-aminonicotinic acid with ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas or sulfuric acid. The excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.[4]

Reaction Scheme:



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Figure 1: Fischer Esterification of 6-Aminonicotinic Acid.

Detailed Experimental Protocol:

- Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 6-aminonicotinic acid (1.0 eq.) in absolute ethanol (10-20 volumes).
- Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension with stirring until the solution becomes saturated and all the solid dissolves. Alternatively, cautiously add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Neutralization: Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).<sup>[4]</sup>

## Synthesis from 6-Chloronicotinic Acid Derivatives

An alternative route involves the amination of an activated pyridine ring. For instance, ethyl 6-chloronicotinate can be reacted with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, to yield **Ethyl 6-Aminonicotinate**. This method is particularly useful when 6-chloronicotinic acid is a more accessible starting material. A related and powerful method for forming C-N bonds is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable amine source.<sup>[6][7]</sup>

Reaction Scheme (Buchwald-Hartwig Amination):

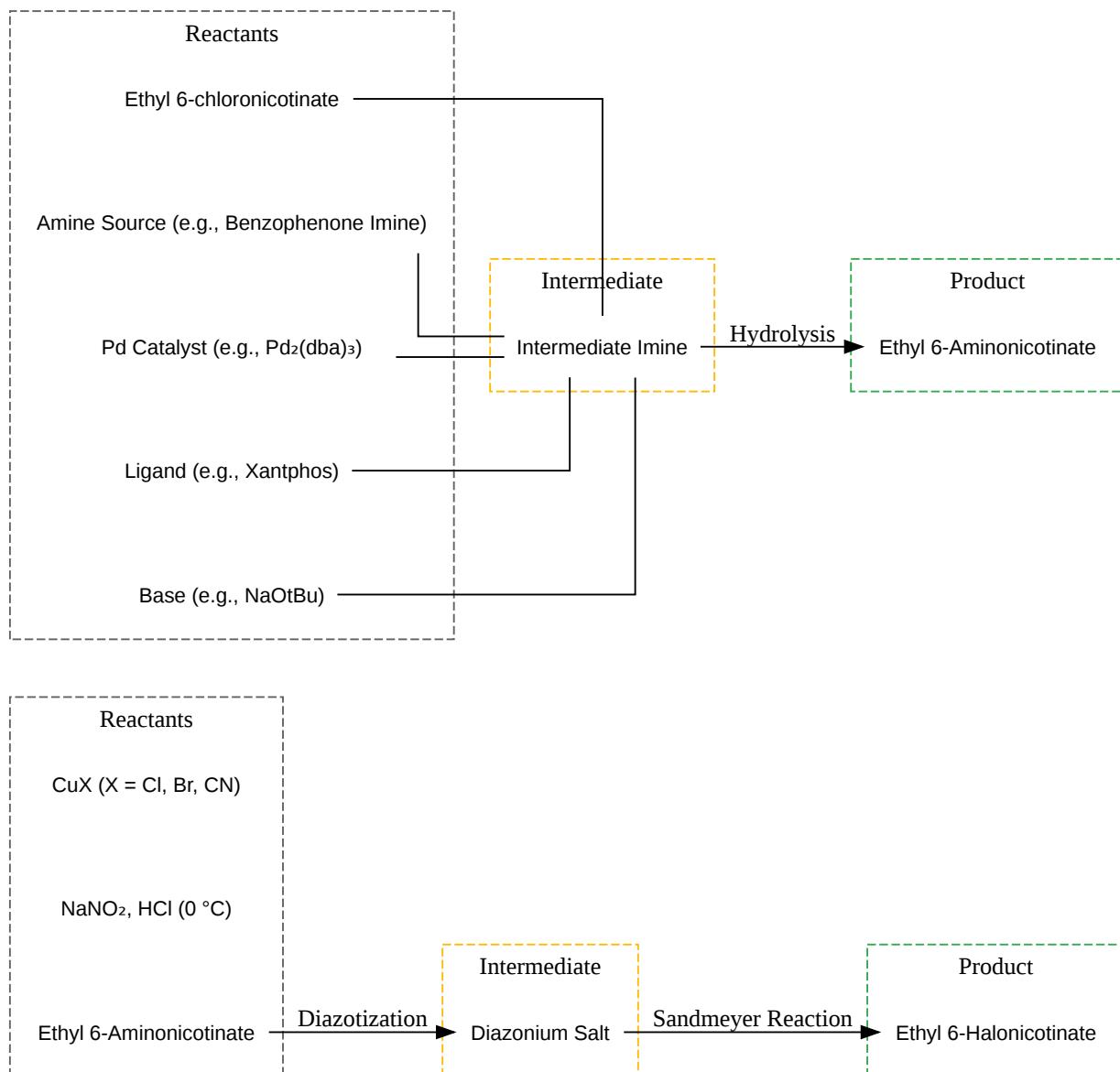
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Figure 3: Diazotization and Sandmeyer Reaction Pathway.

## Reactions of the Ethyl Ester

- Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-aminonicotinic acid) under either acidic or basic conditions.
- Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with a catalyst.

## Reactions of the Pyridine Ring

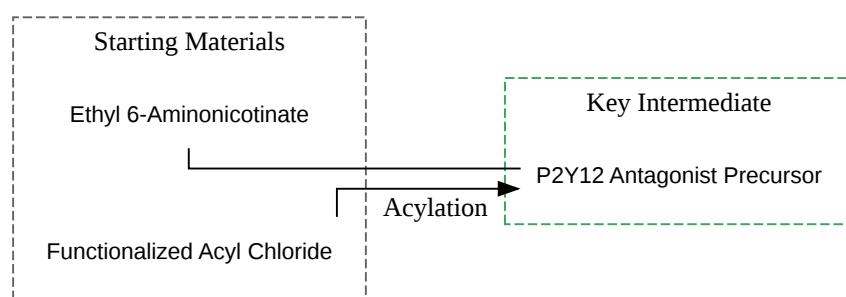
The pyridine ring in **Ethyl 6-Aminonicotinate** is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the amino group is an activating, ortho-, para-director, which can facilitate electrophilic substitution at the C5 position. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, especially if a leaving group is present at the C2 or C6 position.

## Applications in Drug Discovery and Agrochemicals

**Ethyl 6-aminonicotinate** is a valuable building block in the synthesis of various biologically active compounds.

### P2Y12 Receptor Antagonists

A significant application of **Ethyl 6-Aminonicotinate** is in the development of P2Y12 receptor antagonists, which are important anti-thrombotic agents used to prevent blood clots. The **ethyl 6-aminonicotinate** scaffold is a key component of a series of potent and selective P2Y12 antagonists. A notable example is the clinical candidate AZD1283, an acyl sulfonamide derivative of **ethyl 6-aminonicotinate**. [3][9][10] The synthesis of these compounds often involves the acylation of the amino group of **Ethyl 6-Aminonicotinate** with a suitably functionalized acyl chloride.



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Figure 4: Role of **Ethyl 6-Aminonicotinate** in P2Y12 Antagonist Synthesis.

### Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. While **Ethyl 6-Aminonicotinate** itself is not an inhibitor, its derivatives are used as scaffolds to build more complex molecules that target various kinases. For example, related aminopyridine derivatives have been used in the synthesis of inhibitors for FGFR and other kinases implicated in cancer. [1][2]

### Agrochemicals

Nicotinic acid and its derivatives have found broad applications in agriculture as herbicides, insecticides, and fungicides. [11] Aminopyrifen, a novel 2-aminonicotinate fungicide, demonstrates the potential of this chemical class in developing new crop protection agents with unique modes of action. [12] The structural similarity of **Ethyl 6-Aminonicotinate** to these active compounds suggests its potential as a starting material for the synthesis of novel agrochemicals.

### Safety and Handling

**Ethyl 6-Aminonicotinate** is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS). [3][4]

### Conclusion

**Ethyl 6-Aminonicotinate** is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its readily modifiable functional groups and its presence as a core scaffold in numerous biologically active molecules underscore its importance. This guide has provided a comprehensive technical overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists working with this key intermediate.

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